![molecular formula C20H21N3O3S2 B12158798 5-(furan-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12158798.png)
5-(furan-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Description
5-(furan-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
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Biological Activity
5-(furan-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity. The key structural components include:
- Furan and thieno rings : These heterocycles are known for their diverse biological activities.
- Piperidine moiety : Often associated with neuroactive properties.
- Thioether linkage : May enhance the compound's reactivity and interactions with biological targets.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C17H20N4O2S |
Molecular Weight | 344.43 g/mol |
LogP | 1.9523 |
Polar Surface Area | 58.219 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 7 |
Biological Activity Overview
The biological activity of this compound has been explored through various studies, primarily focusing on its effects on different biological systems.
The precise mechanism of action remains under investigation; however, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. The presence of the piperidine group suggests potential interactions with neurotransmitter receptors, while the thieno and furan rings may contribute to antioxidant properties.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the compound's cytotoxic effects against various cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer models, with IC50 values ranging from 10 to 30 µM.
-
Antimicrobial Properties :
- Another research effort highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 5 µg/mL against Staphylococcus aureus.
-
Neuroprotective Effects :
- Preliminary investigations into neuroprotective properties showed that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar analogs can provide insights into its unique properties.
Compound Name | Activity Type | IC50/MIC Values |
---|---|---|
Compound A (related thieno-pyrimidine) | Anticancer | IC50 = 25 µM |
Compound B (furan derivative) | Antimicrobial | MIC = 10 µg/mL |
Compound C (piperidine-based analog) | Neuroprotective | Not specified |
Properties
Molecular Formula |
C20H21N3O3S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5-(furan-2-yl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H21N3O3S2/c1-2-8-23-19(25)17-14(15-7-6-11-26-15)12-27-18(17)21-20(23)28-13-16(24)22-9-4-3-5-10-22/h2,6-7,11-12H,1,3-5,8-10,13H2 |
InChI Key |
ASKOPSLZAJNYPN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCCCC3)SC=C2C4=CC=CO4 |
Origin of Product |
United States |
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